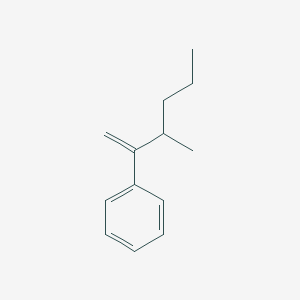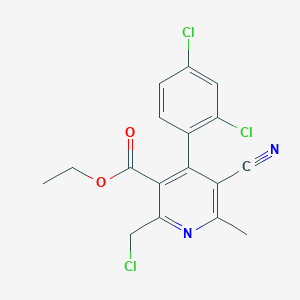
C30H20ClFN2O5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C30H20ClFN2O5 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C30H20ClFN2O5 typically involves multi-step organic reactions. One common approach is to start with a suitable aromatic precursor and introduce the necessary functional groups through a series of reactions such as halogenation, nitration, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems helps in achieving consistent product quality and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
C30H20ClFN2O5: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
The reactions involving This compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
C30H20ClFN2O5: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in probing biological pathways and interactions.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which C30H20ClFN2O5 exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and side effects.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to C30H20ClFN2O5 include those with analogous structures, such as:
- C30H20ClN2O5
- C30H20ClFN2O4
- C30H20BrFN2O5
Highlighting Uniqueness
What sets This compound apart from these similar compounds is the specific arrangement of its functional groups and the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C30H20ClFN2O5 |
|---|---|
Peso molecular |
542.9 g/mol |
Nombre IUPAC |
[4-[2-(4-chlorophenyl)-5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl] benzoate |
InChI |
InChI=1S/C30H20ClFN2O5/c31-20-8-12-23(13-9-20)34-26(18-6-16-24(17-7-18)38-30(37)19-4-2-1-3-5-19)25-27(39-34)29(36)33(28(25)35)22-14-10-21(32)11-15-22/h1-17,25-27H |
Clave InChI |
LMJKUQKVRQKBDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)ON3C6=CC=C(C=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


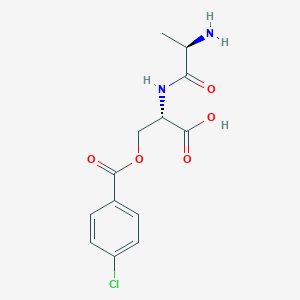
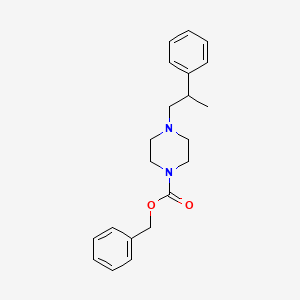
![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
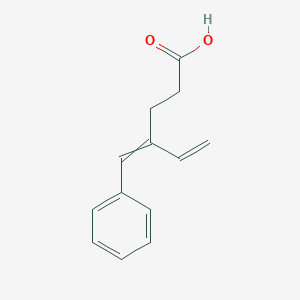

![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
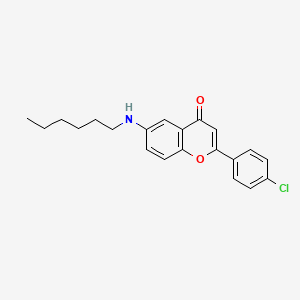
![9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12621744.png)
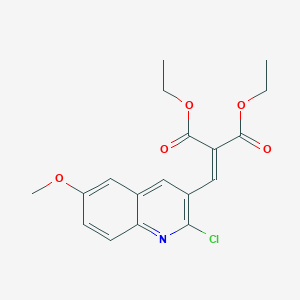
![2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12621748.png)


